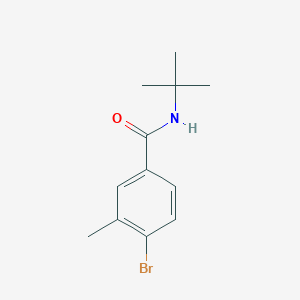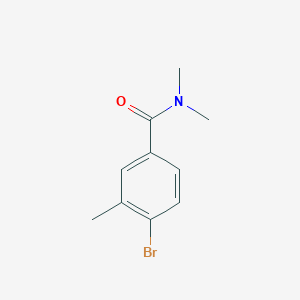
4-bromo-N,N,3-trimethylbenzamide
概要
説明
Molecular Structure Analysis
The molecular structure of “4-bromo-N,N,3-trimethylbenzamide” would consist of a benzene ring with a bromine atom and an amide group attached. The positions of these groups on the benzene ring could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving “4-bromo-N,N,3-trimethylbenzamide” are not available, benzamides and bromobenzenes are known to participate in a variety of chemical reactions. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N,N,3-trimethylbenzamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could potentially make this compound soluble in polar solvents .科学的研究の応用
Crystallography and Molecular Interactions
A study by Tothadi, Joseph, and Desiraju (2013) explored the synthon modularity in cocrystals of 4-bromobenzamide with n-alkanediacarboxylic acids, focusing on Type I and Type II halogen···halogen interactions. This research provides insights into the design strategy for cocrystals using synthon theory, highlighting the predictability and robustness of acid–amide heterosynthons in crystal structures. This application is significant for understanding molecular interactions and designing materials with specific crystallographic properties (Tothadi, Joseph, & Desiraju, 2013).
Environmental Science
In environmental science, the focus shifts towards understanding the impact of brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are structurally related to 4-bromobenzamide derivatives. Mennear and Lee (1994) reviewed the health assessment of PBDDs and PBDFs, indicating their occurrence as trace contaminants in brominated flame retardants and their production during the combustion of these chemicals. This research highlights the environmental and health implications of brominated compounds, emphasizing the need for further study on their behavior and impact (Mennear & Lee, 1994).
Material Science
In the field of material science, research by Zuiderveen, Slootweg, and de Boer (2020) on novel brominated flame retardants reviews their occurrence in indoor air, dust, consumer goods, and food. This study addresses the increasing application of novel brominated flame retardants (NBFRs), including compounds related to 4-bromobenzamide, and calls for optimized analytical methods and further research on emission sources and potential leaching. The implications for environmental health and safety are significant, with a focus on understanding the distribution, fate, and impact of these compounds in various environments (Zuiderveen, Slootweg, & de Boer, 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-bromo-N,N,3-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-6-8(4-5-9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCWVKYWFMORLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N,3-trimethylbenzamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


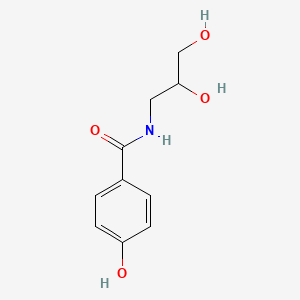
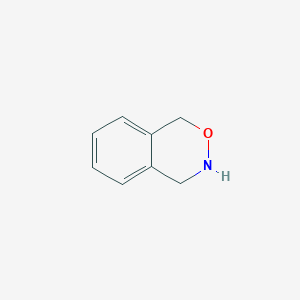
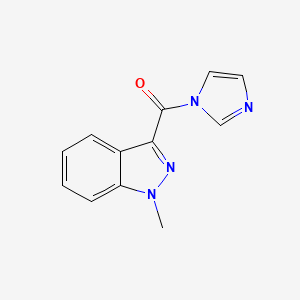


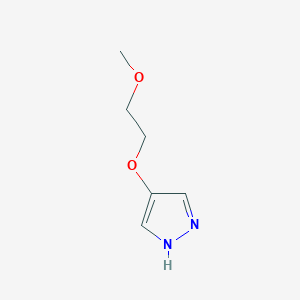
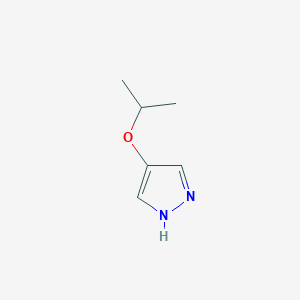

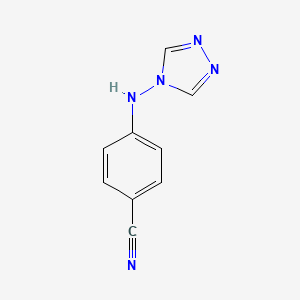


![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)
